molecular formula C20H25N3O6S B4927818 METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4927818
M. Wt: 435.5 g/mol
InChI Key: NWYAQZXPBDSTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step synthetic route. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or acetic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or methoxy groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds to METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other tetrahydropyrimidine derivatives and triazole-pyrimidine hybrids . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and potential therapeutic effects.

Properties

IUPAC Name

methyl 4-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-12-17(19(25)27-3)18(22-20(30)21-12)13-4-5-14(15(10-13)26-2)29-11-16(24)23-6-8-28-9-7-23/h4-5,10,18H,6-9,11H2,1-3H3,(H2,21,22,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYAQZXPBDSTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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